Product packaging for Gambogic acid amide(Cat. No.:)

Gambogic acid amide

Cat. No.: B12281470
M. Wt: 627.8 g/mol
InChI Key: NFVXKLYWFCNBCO-LPYMAVHISA-N
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Description

Natural Product Scaffolds in Medicinal Chemistry Research

Natural products have long been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active compounds. nih.govuwa.edu.au The molecular frameworks of natural products, often referred to as "scaffolds," are seen as biologically pre-validated starting points for designing new drug candidates. nih.govresearchgate.net These scaffolds have evolved over time to interact with biological macromolecules, and many drug targets in humans share structural similarities with the targets of these natural products. rsc.org Consequently, these natural structures are often considered "privileged scaffolds," capable of providing ligands for multiple receptors. researchgate.net

Medicinal chemists systematically exploit these scaffolds to create combinatorial libraries of compounds with drug-like properties. rsc.org Recent research has focused on modifying these natural product scaffolds to enhance their potency, selectivity, and pharmacokinetic profiles, leading to the development of promising new drug leads. nih.govresearchgate.net Over a significant period, more than 30% of FDA-approved drugs have been either natural products or their derivatives, underscoring their critical role in medicine, particularly in anti-infective and anti-tumor therapies. researchgate.net

Overview of Gambogic Acid as a Key Xanthone (B1684191) Constituent

Gambogic acid (GA) is a prominent bioactive compound extracted from the brownish gamboge resin of the Garcinia hanburyi tree, found in Southeast Asia. nih.govnih.gov It is chemically classified as a caged xanthone, possessing a unique and complex 4-oxa tricyclic [4.3.1.03,7] decane-2-one scaffold built upon a xanthone nucleus. mdpi.com This intricate structure is associated with a spectrum of biological activities, with a significant research focus on its anticancer properties. nih.govmdpi.combenthamscience.com

Extensive studies have shown that Gambogic acid can inhibit cancer cell growth, invasion, metastasis, and angiogenesis. frontiersin.org Its mechanism of action is complex due to its ability to interact with multiple molecular targets. mdpi.com Research indicates that GA can upregulate pro-apoptotic genes, downregulate apoptosis-inhibiting genes, and interfere with various signaling pathways, including the NF-κB and PI3K/AKT pathways. mdpi.comnih.gov Despite its potent biological activities, challenges such as poor water solubility, limited stability, and low bioavailability have prompted researchers to design and synthesize derivatives to improve its therapeutic potential. mdpi.comresearchgate.net

Emergence of Gambogic Acid Amide within Academic Research Endeavors

In the quest to refine the properties of Gambogic acid, researchers have synthesized various derivatives, including this compound. This derivative is created through the chemical modification of the C-30 carboxyl group of the parent Gambogic acid molecule. mdpi.comnih.gov The synthesis can be achieved by reacting Gambogic acid with an appropriate amine in the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). nih.govresearchgate.net A patented synthesis process involves reacting GA with ammonium (B1175870) chloride and other reagents to produce the amide with high purity. google.com

Academic research has revealed that this compound possesses a distinct biological profile compared to its parent compound. It was identified as the first small-molecule agonist for the Tropomyosin receptor kinase A (TrkA), a receptor for Nerve Growth Factor (NGF). nih.govnih.gov this compound selectively binds to and activates the TrkA receptor, mimicking the neurotrophic functions of NGF. nih.gov This activation triggers downstream signaling pathways, such as Akt and MAPKs. nih.gov Consequently, this compound demonstrates robust neurotrophic activities, including the ability to provoke neurite outgrowth and prevent neuronal cell death. nih.govnih.gov

Further investigation into its biological functions has shown that this compound also possesses anti-angiogenic properties. tandfonline.com It inhibits the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs). tandfonline.com Interestingly, this anti-angiogenic effect appears to be independent of its TrkA agonist activity. tandfonline.com The mechanism behind this effect involves the suppression of Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR2, and the downregulation of related signaling pathways like AKT/mTOR and PLCγ/Erk1/2. tandfonline.com This dual functionality as both a neurotrophic agent and an angiogenesis inhibitor marks this compound as a significant compound within academic research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H45NO7 B12281470 Gambogic acid amide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C38H45NO7

Molecular Weight

627.8 g/mol

IUPAC Name

(E)-4-[12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enamide

InChI

InChI=1S/C38H45NO7/c1-20(2)10-9-15-36(8)16-14-24-29(40)28-30(41)26-18-23-19-27-35(6,7)46-37(33(23)42,17-13-22(5)34(39)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,40H,9,12,15,17,19H2,1-8H3,(H2,39,43)/b22-13+

InChI Key

NFVXKLYWFCNBCO-LPYMAVHISA-N

Isomeric SMILES

CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)C/C=C(\C)/C(=O)N)O)C)C

Canonical SMILES

CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)N)O)C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Gambogic Acid for Amide Formation

Isolation and Purification Strategies for Gambogic Acid Precursors

Gambogic acid is a naturally occurring caged xanthonoid primarily extracted from the gamboge resin of Garcinia hanburyi trees. The initial step in obtaining the precursor for amide synthesis involves the meticulous isolation and purification of gambogic acid from this resinous source. The process typically commences with the solvent extraction of the dried and powdered gamboge using organic solvents such as ethanol (B145695) or a mixture of acetone (B3395972) and water. This initial extract is a complex mixture containing gambogic acid along with other structurally related compounds.

Subsequent purification is achieved through various chromatographic techniques. Column chromatography, often employing silica (B1680970) gel as the stationary phase and a gradient solvent system of petroleum ether-ethyl acetate (B1210297) or chloroform-methanol, is a common method for the initial separation of gambogic acid. For achieving higher purity, techniques such as preparative high-performance liquid chromatography (HPLC) are utilized. The purity of the isolated gambogic acid is then rigorously assessed using analytical methods like HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy to ensure it is suitable for subsequent chemical modifications.

Targeted Chemical Synthesis of Gambogic Acid Amide and Analogues

The chemical synthesis of gambogic acid amides focuses on the transformation of the C-30 carboxylic acid group. This strategic modification allows for the introduction of a wide array of chemical functionalities, leading to the generation of diverse libraries of gambogic acid analogues.

The formation of an amide bond at the C-30 position is typically achieved by activating the carboxylic acid group, followed by a reaction with a suitable primary or secondary amine. A widely employed method involves the use of coupling reagents. In this approach, the carboxylic acid of gambogic acid is treated with a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) or N-hydroxysuccinimide (NHS). This reaction forms a highly reactive intermediate that is then readily attacked by the amine to yield the desired amide. The choice of amine is critical as it determines the nature of the substituent introduced at the C-30 position, thereby influencing the physicochemical and biological properties of the resulting analogue. A variety of amines, including amino acid esters, have been successfully coupled with gambogic acid using this methodology.

Another strategy for amidation involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically accomplished by treating gambogic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with an amine to form the amide. This method, while effective, may be less compatible with molecules containing other sensitive functional groups.

Beyond the C-30 carboxyl group, the gambogic acid scaffold presents other sites for chemical modification, including hydroxyl groups and the α,β-unsaturated ketone. Selective modification of these groups can lead to the synthesis of a broader range of analogues. To achieve site-specific modifications, protection and deprotection strategies are often employed. For instance, hydroxyl groups can be protected using protecting groups like acetyl (Ac) or tert-butyldimethylsilyl (TBDMS) to prevent their participation in unintended side reactions. Following the desired modification at another site, these protecting groups can be selectively removed.

The α,β-unsaturated ketone moiety is susceptible to Michael addition reactions, allowing for the introduction of various nucleophiles. The careful selection of reaction conditions is crucial to control the regioselectivity and stereoselectivity of these additions. Such modifications can significantly alter the molecule's conformation and electronic properties.

Advanced Spectroscopic and Analytical Characterization Techniques for Novel Amides

The unambiguous structural confirmation of newly synthesized gambogic acid amides is paramount and is achieved through a suite of advanced spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation. One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide initial evidence of successful amidation. The disappearance of the characteristic downfield signal of the carboxylic acid proton and the appearance of new signals corresponding to the amide N-H proton and the protons of the newly introduced amine moiety are key indicators.

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY), are indispensable for the complete assignment of all proton and carbon signals and for confirming the connectivity within the molecule. For example, an HMBC correlation between the amide proton and the C-30 carbonyl carbon provides definitive proof of amide bond formation at the intended position.

Infrared (IR) Spectroscopy offers complementary information. The disappearance of the broad O-H stretching vibration of the carboxylic acid and the appearance of characteristic N-H stretching and C=O stretching (amide I band) vibrations in the IR spectrum are indicative of amide formation.

X-ray Crystallography , when applicable, provides the most definitive structural information. By analyzing the diffraction pattern of a single crystal of the this compound, the precise three-dimensional arrangement of atoms, including stereochemistry, can be determined.

Through these synergistic synthetic and analytical approaches, researchers can effectively generate and characterize novel gambogic acid amides, paving the way for the exploration of their potential applications.

Mechanistic Elucidations of Biological Activities of Gambogic Acid Amide and Derivatives

Mechanisms of Antineoplastic Action

The anticancer activity of gambogic acid and its derivatives is multifaceted, targeting numerous cellular pathways to suppress tumor growth. mdpi.comnih.gov The primary mechanisms involve the induction of apoptosis, or programmed cell death, and the direct inhibition of the machinery responsible for cell division and growth. semanticscholar.orgresearchgate.net These compounds can selectively trigger cell death in cancerous cells while having minimal toxic effects on normal cells. researchgate.netnih.govnih.gov

Apoptosis is a critical pathway through which gambogic acid amide and its parent compound, gambogic acid, exert their antitumor effects. nih.govresearchgate.net This process of controlled cell death is characterized by distinct morphological changes, including nuclear condensation and DNA fragmentation, and is a key target for cancer therapeutics. nih.govsemanticscholar.org Studies have demonstrated that gambogic acid and its derivatives are potent inducers of apoptosis across a wide range of cancer cell lines, including those of the colon, breast, lung, and prostate. mdpi.comresearchgate.net

The intrinsic, or mitochondrial, pathway of apoptosis is a major route activated by gambogic acid and its derivatives. nih.govsemanticscholar.org This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane. Research shows that gambogic acid treatment leads to a reduction in the mitochondrial membrane potential, a key event in initiating apoptosis. nih.gov This is often accompanied by the release of cytochrome c from the mitochondria into the cytoplasm. nih.govnih.gov

Furthermore, these compounds can induce morphological changes in mitochondria. Treatment with gambogic acid has been observed to cause mitochondrial fragmentation and injury. nih.govtcmjc.com In some cases, this can lead to a form of cell death known as paraptosis, characterized by the fusion of swollen mitochondria with vacuoles derived from the endoplasmic reticulum. semanticscholar.org The generation of reactive oxygen species (ROS) is also a critical component of this process, contributing to mitochondrial-mediated cell death. nih.govnih.gov

Caspases, a family of cysteine proteases, are central executioners of apoptosis. Gambogic acid and its derivatives trigger cell death through the activation of a caspase cascade. nih.govkci.go.kr Both initiator caspases (caspase-8, -9) and executioner caspases (caspase-3) are activated following treatment. nih.govnih.govsemanticscholar.orgscienceopen.com

This compound (GA-amide) has been shown to induce apoptosis in human umbilical vein endothelial cells (HUVECs) and normal human endothelial cells (NhECs), which is associated with the enhanced expression of cleaved caspase-3. nih.gov Similarly, the derivative N-(2-ethoxyethyl)gambogamide (NG-18) induces apoptosis in leukemia cells, an effect that is completely blocked by a pan-caspase inhibitor, confirming the essential role of these enzymes. researchgate.net In that study, caspase-8 was identified as the key initiator caspase. researchgate.net The activation of caspase-3 leads to the cleavage of critical cellular substrates, such as poly (ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis. nih.govresearchgate.netnih.gov

Table 1: Caspase Activation by Gambogic Acid and Its Derivatives in Various Cell Lines
CompoundCell LineActivated CaspasesReference
Gambogic AcidT98G glioma cellsCaspase-3, -8, -9 nih.gov
Gambogic AcidHT-29 (Colon Cancer)Caspase-3, -8, -9 nih.govsemanticscholar.org
Gambogic AcidRPMI-8226 (Multiple Myeloma)Caspase-3 nih.gov
Gambogic AcidAortic Smooth Muscle CellsCaspase-3 kci.go.kr
This compound (GA-amide)HUVECs, NhECsCaspase-3 nih.gov
N-(2-ethoxyethyl)gambogamide (NG-18)HL-60 (Leukemia)Caspase-8 (key initiator) researchgate.net
Derivative 22 (Amide)Various tumor cellsCaspase-3, -8, -9 mdpi.com

The commitment to apoptosis is tightly controlled by the balance between pro- and anti-apoptotic proteins, particularly those belonging to the Bcl-2 family. Gambogic acid and its derivatives disrupt this balance in favor of cell death. nih.govnih.gov

These compounds consistently upregulate the expression of pro-apoptotic proteins such as Bax. mdpi.comnih.govnih.govresearchgate.net The Bax protein promotes the permeabilization of the mitochondrial outer membrane, facilitating the release of cytochrome c. Concurrently, gambogic acid and its derivatives downregulate the expression of anti-apoptotic proteins like Bcl-2. mdpi.comnih.govnih.govresearchgate.netnih.gov Bcl-2 normally functions to prevent apoptosis by inhibiting pro-apoptotic proteins. The derivative NG-18 has also been shown to up-regulate Bax and down-regulate Bcl-2. researchgate.net By altering the Bax/Bcl-2 ratio, these compounds effectively lower the threshold for apoptosis induction. nih.gov Other anti-apoptotic proteins, such as Mcl-1, are also downregulated by gambogic acid. kci.go.kr

Table 2: Modulation of Apoptotic Regulatory Proteins by Gambogic Acid and Derivatives
CompoundProteinEffectCell LineReference
Gambogic AcidBaxUpregulationMGC-803 (Gastric) nih.gov
Gambogic AcidBcl-2DownregulationMGC-803 (Gastric) nih.gov
Gambogic Acidp53UpregulationMCF-7 (Breast) nih.gov
Gambogenic AcidBcl-2DownregulationCNE-1 (Nasopharyngeal) nih.gov
Gambogenic AcidBadUpregulationCNE-1 (Nasopharyngeal) nih.gov
Derivative 22 (Amide)BaxUpregulationNot specified mdpi.com
Derivative 22 (Amide)Bcl-2DownregulationNot specified mdpi.com
N-(2-ethoxyethyl)gambogamide (NG-18)BaxUpregulationHL-60 (Leukemia) researchgate.net
N-(2-ethoxyethyl)gambogamide (NG-18)Bcl-2DownregulationHL-60 (Leukemia) researchgate.net

The tumor suppressor protein p53 is a master regulator of apoptosis, and its mutation or inactivation is common in many cancers. A crucial aspect of a potential anticancer agent is its ability to induce cell death regardless of the p53 status of the tumor. While some studies show that gambogic acid can increase p53 levels, there is significant evidence that it can also induce apoptosis through p53-independent pathways. nih.govnih.gov

Research conducted on castration-resistant prostate cancer (CRPC) cell lines that lack both PTEN and p53 genes (PTEN−/−/p53−/−) demonstrated that gambogic acid retained potent sub-micromolar growth inhibitory activity and induced apoptosis. nih.govtcmjc.com This clearly indicates a mechanism of action that does not rely on functional p53. nih.govtcmjc.com These findings suggest that gambogic acid and its derivatives could be effective against a broader range of tumors, including those that have developed resistance to conventional chemotherapies due to p53 mutations. nih.gov

Beyond inducing cell death, this compound and its derivatives actively inhibit the proliferation of cancer cells. nih.govsemanticscholar.org This antiproliferative effect has been observed in numerous cancer types, including gastric, pancreatic, and prostate cancers, as well as in endothelial cells, which is relevant to inhibiting angiogenesis. nih.govnih.govresearchgate.net The inhibition is typically dose- and time-dependent. nih.gov

This compound (GA-amide) has been shown to inhibit the proliferation of HUVECs and NhECs with IC50 values of 0.1269 µM and 0.1740 µM, respectively. nih.gov Other amide derivatives have also demonstrated potent cytotoxic effects. For instance, in Bel-7402 liver cancer cells, one derivative (compound 23) exhibited an IC50 value as low as 0.045 µmol·L−1. mdpi.com The antiproliferative mechanisms often involve the arrest of the cell cycle at the G0/G1 or G2/M phase, preventing cells from proceeding to mitosis. mdpi.comsemanticscholar.org This is frequently achieved by interfering with key signaling pathways that control cell growth, such as the PI3K/Akt and MAPK/ERK pathways. nih.govsemanticscholar.org

Table 3: Antiproliferative Activity of this compound and Derivatives
CompoundCell LineActivity (IC50)Reference
This compound (GA-amide)HUVEC (Endothelial)0.1269 µM nih.gov
This compound (GA-amide)NhEC (Endothelial)0.1740 µM nih.gov
Amide Derivative (Compound 22)Bel-7402 (Liver Cancer)0.59 µmol·L⁻¹ mdpi.com
Amide Derivative (Compound 23)Bel-7402 (Liver Cancer)0.045 µmol·L⁻¹ mdpi.com
Amide Derivative (Compound 24)Bel-7402 (Liver Cancer)0.086 µmol·L⁻¹ mdpi.com
Gambogic AcidSNU-16 (Gastric Cancer)655.1 nM researchgate.net

Anti-Angiogenic Modulations

This compound, a derivative of the natural compound gambogic acid, has demonstrated notable anti-angiogenic properties. nih.gov Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. google.com The mechanisms by which this compound exerts these effects involve the disruption of key signaling pathways and cellular processes essential for blood vessel development.

A primary mechanism of the anti-angiogenic activity of this compound is its ability to suppress the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2, signaling pathway. nih.gov This pathway is a principal mediator of angiogenesis. nih.govnih.gov Research has shown that this compound can downregulate the expression of both VEGF and VEGFR2 in endothelial cells. nih.govthermofisher.com This suppression is significant because the binding of VEGF to VEGFR2 initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. nih.gov

Studies have indicated that this compound treatment leads to decreased activation of the AKT/mTOR and PLCγ/Erk1/2 pathways, which are crucial downstream effectors of VEGFR2 signaling. nih.govcloudfront.net By inhibiting these pathways, this compound effectively curtails the pro-angiogenic signals stimulated by VEGF. nih.gov Interestingly, while this compound is known as a high-affinity agonist for Tropomyosin receptor kinase A (TrkA), its anti-angiogenic effects appear to be independent of TrkA activation. nih.govthermofisher.com Experiments using TrkA-knockdown endothelial cells revealed that this compound still effectively reduced tube formation, confirming that its anti-angiogenic action is not mediated through this receptor. nih.gov

The migration of endothelial cells and their subsequent organization into three-dimensional tubular structures are fundamental steps in the formation of new blood vessels. google.comnih.gov this compound has been shown to effectively inhibit both of these critical processes in vitro. nih.govcloudfront.net

In wound healing assays, a standard method to assess cell migration, treatment with this compound at a concentration of 0.2 μM significantly inhibited the migration of Human Umbilical Vein Endothelial Cells (HUVECs) and Normal Human Endothelial Cells (NhECs). thermofisher.comcloudfront.net Furthermore, in capillary tube formation assays, where endothelial cells are cultured on a basement membrane matrix like Matrigel, this compound treatment markedly suppressed the formation of organized, capillary-like networks by both HUVECs and NhECs. nih.gov This inhibitory effect on tube formation highlights its potential to disrupt the later stages of angiogenesis. google.com The in vivo relevance of these findings was supported by the chick chorioallantoic membrane (CAM) assay, where this compound reduced the number of newly formed capillaries. thermofisher.comcloudfront.net

To further substantiate its anti-angiogenic effects, studies have examined the impact of this compound on the expression of specific endothelial cell surface markers. nih.gov von Willebrand Factor (vWF), CD31 (also known as Platelet Endothelial Cell Adhesion Molecule-1 or PECAM-1), and CD105 (or Endoglin) are well-established markers for endothelial cells and are often used to quantify angiogenesis. nih.gov

Research has demonstrated that this compound treatment leads to the downregulation of vWF, CD31, and CD105 at both the messenger RNA (mRNA) and protein levels in endothelial cells. nih.gov The reduction of these markers provides further evidence of the compound's ability to interfere with endothelial cell function and vessel formation. For instance, in vivo studies on tumor xenografts treated with the related compound gambogic acid showed a decrease in CD31-stained capillaries, indicating reduced tumor angiogenesis. core.ac.uk

Table 1: Effects of this compound on Angiogenesis

Assay / MarkerCell TypeEffect of this compoundFindingCitation
Cell Migration HUVEC, NhECInhibitionSignificantly inhibited endothelial cell migration at 0.2 μM. cloudfront.net, thermofisher.com
Capillary Tube Formation HUVEC, NhECInhibitionEffectively suppressed the formation of capillary-like tubes in vitro. nih.gov
CAM Assay Chick EmbryoInhibitionReduced the number of capillaries from 56 to 20.3 at a dose of 62.8 ng. cloudfront.net, thermofisher.com
VEGF/VEGFR2 Expression Endothelial CellsDownregulationSuppressed the expression of both VEGF and its receptor VEGFR2. nih.gov, thermofisher.com
AKT/mTOR Pathway Endothelial CellsDownregulationDecreased the activation of the AKT/mTOR signaling pathway. nih.gov, cloudfront.net
PLCγ/Erk1/2 Pathway Endothelial CellsDownregulationDecreased the activation of the PLCγ/Erk1/2 signaling pathway. nih.gov, cloudfront.net
vWF, CD31, CD105 Expression Endothelial CellsDownregulationReduced the expression of these endothelial markers at mRNA and protein levels. nih.gov

Anti-Metastatic and Anti-Invasive Properties

While the anti-angiogenic activities of this compound are well-documented, its specific roles in directly modulating metastasis and invasion are less characterized in the scientific literature. Much of the research on anti-metastatic properties has focused on the parent compound, gambogic acid.

Matrix metalloproteinases (MMPs) are a family of enzymes that degrade components of the extracellular matrix, a critical step for tumor cell invasion and metastasis. Studies on the parent compound, gambogic acid, have shown that it can reduce the expression of MMP-2 and MMP-9. However, specific research elucidating the direct effects of this compound on the expression and activity of MMPs is limited. While this compound has been identified in broad screenings for its effects on cellular viability, detailed mechanistic studies on its interaction with the MMP system are not extensively available in the reviewed literature. google.com

Cell adhesion and motility are fundamental to the metastatic cascade, allowing cancer cells to detach from the primary tumor, travel through the circulatory system, and adhere to a new site. The parent compound, gambogic acid, has been shown to inhibit tumor cell adhesion by suppressing integrin β1 and interfering with membrane lipid raft-associated signaling. However, dedicated studies focusing solely on the mechanisms by which this compound modulates cell adhesion and motility are not prominently featured in the available scientific reports. This compound has been noted in screens assessing various cellular processes, but specific data on its influence on adhesion molecules and cell motility pathways remain to be fully elucidated.

Interference with Cell Cycle Progression

Gambogic acid and its derivatives are notable for their ability to interfere with the cell cycle, a critical process for cell proliferation. By disrupting the normal sequence of the cell cycle, these compounds can effectively stop the uncontrolled division of cancer cells.

Research has shown that gambogic acid can induce cell cycle arrest at different phases, depending on the cancer cell type and the concentration used. For example, in rat aortic vascular smooth muscle cells, gambogic acid has been observed to cause G0/G1 phase arrest. nih.gov This arrest is associated with the suppression of key regulatory molecules such as cyclin D1, cyclin E, cyclin-dependent kinase 2 (CDK2), and CDK4. nih.gov Similarly, gambogenic acid, another major active component of Gamboge, has been found to arrest A549 cells in the G0/G1 phase and down-regulate the expression of cyclin D1. researchgate.net In contrast, other studies have reported that gambogic acid can induce G2/M phase arrest in nasopharyngeal cancer cells. semanticscholar.org This multifaceted ability to halt the cell cycle at different checkpoints underscores the therapeutic potential of these compounds in cancer treatment. mdpi.com

Autophagic Processes Induction

Autophagy is a cellular process involving the degradation of a cell's own components. While it can promote cell survival under stress, excessive autophagy can lead to cell death. Gambogic acid has been shown to be a potent inducer of autophagy in various cancer cells. nih.govnih.govwaocp.org

The induction of autophagy by gambogic acid is marked by the formation of autophagosomes and an increase in the conversion of LC3-I to LC3-II, a key indicator of autophagic activity. nih.govwaocp.org Studies have demonstrated that gambogic acid treatment leads to the upregulation of autophagy-related proteins like Beclin-1 and Atg5 in pancreatic and glioblastoma cancer cells. nih.govwaocp.org Interestingly, research suggests that in some cancer cells, autophagy may act as a self-protective mechanism against gambogic acid-induced cell death. waocp.orgresearchgate.net When autophagy is inhibited, the cytotoxic effects of gambogic acid are enhanced, suggesting that a combination therapy approach could be more effective. nih.govwaocp.org The induction of autophagy by gambogic acid is often linked to the modulation of signaling pathways such as the PI3K/AKT/mTOR and MAPK/ERK pathways. semanticscholar.orgnih.gov

Enzyme Activity Inhibition (e.g., Telomerase)

Gambogic acid and its derivatives have been found to inhibit the activity of crucial enzymes for cancer cell survival, with telomerase being a significant target. mdpi.comnih.gov Telomerase is an enzyme responsible for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for unlimited cell division. researchgate.net

Studies have shown that gambogic acid can significantly reduce telomerase activity in cancer cells. nih.govresearchgate.net This inhibition is associated with the suppressed expression of the human telomerase reverse transcriptase (hTERT) gene, which is the catalytic subunit of the enzyme. nih.govresearchgate.net By inhibiting telomerase, gambogic acid can lead to telomere shortening, which in turn can trigger cell senescence or apoptosis. The downregulation of telomerase activity by gambogic acid represents a key mechanism for its anti-cancer effects. researchgate.net

Modulation of Key Oncogenic Signaling Pathways

The anticancer properties of this compound and its derivatives are closely tied to their ability to modulate critical signaling pathways that are frequently dysregulated in cancer. semanticscholar.orgnih.gov

Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) Pathway Interception

The NF-κB pathway plays a crucial role in cancer development by promoting cell proliferation and survival. nih.gov Gambogic acid is a known inhibitor of this pathway. nih.govnih.govresearchwithrowan.com It has been shown to suppress NF-κB activation induced by various stimuli. nih.govresearchgate.net The mechanism of inhibition involves preventing the degradation of IκBα, an inhibitor of NF-κB, thereby keeping NF-κB in an inactive state in the cytoplasm. semanticscholar.orgnih.gov This suppression of the NF-κB pathway contributes to the pro-apoptotic and anti-proliferative effects of gambogic acid. nih.govresearchwithrowan.com

PI3K/AKT/mTOR Signaling Axis Regulation

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its overactivation is common in cancer. nih.govoncotarget.com Gambogic acid and its derivatives have been demonstrated to effectively suppress this signaling axis. semanticscholar.orgnih.govnih.govnih.gov Treatment with gambogic acid has been shown to down-regulate the levels of key proteins in this pathway, including PI3K, phosphorylated AKT (p-AKT), and phosphorylated mTOR (p-mTOR). nih.govnih.gov In some cases, this suppression is mediated by the upregulation of PTEN, a tumor suppressor that negatively regulates the PI3K/AKT pathway. nih.gov By inhibiting this pathway, gambogic acid can curtail cancer cell growth and induce apoptosis. nih.govnih.gov

MAPK/ERK and JNK Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK and JNK pathways, are critical in regulating cellular processes like proliferation and apoptosis. nih.gov Gambogic acid has been shown to modulate these pathways to exert its anticancer effects. semanticscholar.orgnih.gov In many cancer cells, gambogic acid treatment leads to the downregulation of the ERK pathway, which is typically associated with cell survival. nih.gov Conversely, it often activates the JNK pathway, which is involved in promoting apoptosis. nih.gov For instance, in melanoma cells, gambogic acid has been found to inhibit both the PI3K/Akt and ERK signaling pathways. researchgate.net However, in the context of neuronal cells, this compound has been observed to provoke both ERK and Akt activation, leading to neurite outgrowth, highlighting the cell-type-specific effects of these compounds. researchgate.net

Interactions with Heat Shock Protein 90 (Hsp90)

The molecular chaperone Heat shock protein 90 (Hsp90) is crucial for the stability and function of numerous client proteins, many of which are implicated in oncogenesis. Consequently, Hsp90 has emerged as a significant target for cancer therapy. While much of the research has centered on Gambogic Acid (GA), studies have begun to elucidate the interactions of its derivatives, including amides, with this chaperone.

Gambogic acid has been identified as an Hsp90 inhibitor that operates through a distinct mechanism compared to classic inhibitors like geldanamycin. It binds to the N-terminal domain of Hsp90 at a site separate from the ATP-binding pocket, leading to the disruption of Hsp90's association with its co-chaperones and client proteins. portlandpress.com Furthermore, GA and the related compound gambogenic acid have been shown to disrupt the interaction between Hsp90 and Heat Shock Factor 1 (HSF1) and HSF2. nih.govnih.gov This disruption is a proposed mechanism for the activation of the heat shock response (HSR), a cellular stress response that can have cytoprotective effects. nih.govnih.govfrontiersin.org

Significantly, research has revealed isoform-specific interactions. Gambogic acid binds selectively to a druggable pocket in the middle domain of Hsp90β, identifying it as an Hsp90β-specific inhibitor. diagenode.com Building on this, a synthetic analog, DAP-19, in which the carboxylic acid of GA is converted to a morpholine (B109124) amide, was found to bind potently and selectively to Hsp90β. diagenode.com This suggests that the amide modification is compatible with, and can be optimized for, interaction with this specific Hsp90 isoform. Molecular docking predicted that the morpholine amide unit could form an additional hydrogen bond, potentially increasing its binding affinity to Hsp90β. diagenode.com Another study noted that introducing various amide alcohols at the C-30 position of GA could yield derivatives with potent biological activity, with some carbamate (B1207046) derivatives inhibiting Hsp90 ATPase. researchgate.net

CompoundTargetBinding Site / MechanismOutcomeReference(s)
Gambogic Acid (GA)Hsp90 (N-Terminal Domain)Binds to a site distinct from the ATP pocket.Disrupts Hsp90-co-chaperone interaction; client protein degradation. portlandpress.com
Gambogic Acid (GA)Hsp90β (Middle Domain)Binds to a novel druggable pocket.Isoform-specific inhibition. diagenode.com
Gambogic Acid (GA)Hsp90-HSF1/HSF2 ComplexDisrupts the complex.Induction of Heat Shock Response (HSR). nih.govnih.gov
DAP-19 (Amide derivative)Hsp90βBinds potently and selectively.Potent Hsp90β inhibition. diagenode.com
Carbamate derivativesHsp90Inhibit Hsp90 ATPase activity.Inhibition of tumor cell proliferation and angiogenesis. researchgate.net
Other Specific Molecular Targets and Receptor-Mediated Signaling

Beyond Hsp90, this compound and its parent compound interact with a variety of molecular targets, influencing multiple signaling pathways.

A primary and well-characterized target of This compound is the Tropomyosin Receptor Kinase A (TrkA) . It acts as a selective agonist for the TrkA receptor, the high-affinity receptor for Nerve Growth Factor (NGF). nih.govresearchgate.net this compound specifically interacts with the cytoplasmic juxtamembrane domain of TrkA, triggering its dimerization and subsequent activation through tyrosine phosphorylation. nih.govresearchgate.net This agonistic activity does not extend to the related TrkB or TrkC receptors, highlighting its selectivity. nih.govresearchgate.net

In a TrkA-independent manner, this compound has been shown to inhibit angiogenesis by suppressing the VEGF/VEGFR2 signaling pathway in endothelial cells. researchgate.net This antiangiogenic effect is mediated by the downregulation of downstream signaling cascades, including the AKT/mTOR and PLCγ/Erk1/2 pathways . researchgate.net

More recently, a genome-wide CRISPR knockout screen identified WD repeat domain 1 (WDR1) as a direct binding target of this compound in glioma cells. nih.gov The interaction with WDR1, a key regulator of actin dynamics, leads to the suppression of glioma through the disruption of cytoskeleton remodeling. nih.gov

The parent compound, Gambogic Acid, has been shown to bind to the transferrin receptor (TfR) , which mediates its modulation of the nuclear factor-kappa B (NF-κB) signaling pathway . nih.gov This interaction potentiates apoptosis by suppressing the expression of numerous NF-κB-regulated genes involved in anti-apoptosis, proliferation, and invasion. nih.gov

Neurotrophic and Neuroprotective Mechanisms

The activity of this compound as a selective TrkA agonist underpins its significant neurotrophic and neuroprotective properties, positioning it as a small-molecule mimic of Nerve Growth Factor (NGF).

Tropomyosin Receptor Kinase A (TrkA) Receptor Agonism and Activation

This compound selectively binds to the TrkA receptor with a nanomolar affinity (Kd = 75 nM). researchgate.net Unlike its parent neurotrophin, NGF, which binds to the extracellular domain, the amide interacts specifically with the cytoplasmic juxtamembrane domain of the receptor. nih.gov This interaction is sufficient to trigger receptor dimerization and autophosphorylation of key tyrosine residues within the cytoplasmic domain, initiating the downstream signaling cascade. nih.gov Its agonistic action is highly specific to TrkA, as it does not activate the related neurotrophin receptors TrkB or TrkC. nih.govresearchgate.net

Signaling Cascade Activation Downstream of TrkA (e.g., Akt, MAPKs)

Upon TrkA activation by this compound, two major downstream signaling pathways critical for neuronal survival and growth are robustly stimulated: the PI3-kinase/Akt pathway and the Ras/MAPK pathway. nih.gov Treatment of neuronal cells with this compound leads to the potent phosphorylation and activation of both Akt and MAP kinases (Erk1/2). nih.gov This activation mimics the canonical signaling events triggered by NGF binding to TrkA, confirming the compound's role as a functional NGF mimetic.

Prevention of Neuronal Cell Death and Promotion of Neurite Outgrowth

The activation of TrkA and its downstream effectors translates into potent biological effects. This compound demonstrates strong neuroprotective activity, effectively preventing glutamate-induced neuronal cell death. nih.govresearchgate.net In animal models, its administration has been shown to significantly reduce neuronal cell death triggered by kainic acid and decrease stroke-related infarct volume. nih.gov Furthermore, consistent with its neurotrophic function, this compound provokes prominent neurite outgrowth in PC12 cells, a classic model for studying neuronal differentiation. nih.gov

MechanismKey FindingDownstream EffectReference(s)
TrkA Agonism Selectively binds to the cytoplasmic juxtamembrane domain of TrkA.Triggers receptor dimerization and autophosphorylation. nih.govresearchgate.net
Signaling Activation Robustly stimulates phosphorylation of Akt and MAPKs (Erk1/2).Mimics NGF signaling for survival and growth. nih.gov
Neuroprotection Prevents glutamate- and kainic acid-induced neuronal cell death.Reduces infarct volume in stroke models. nih.govresearchgate.net
Neurite Outgrowth Promotes the extension of neurites in PC12 cells.Induces neuronal differentiation. nih.gov

Mechanisms in Bone Remodeling and Repair

This compound and its parent acid exert distinct but complementary effects on the two key processes of bone remodeling: bone formation by osteoblasts and bone resorption by osteoclasts.

Research demonstrates that This compound , through its function as a TrkA agonist, promotes bone formation and repair. nih.govnih.gov In murine fracture models, treatment with this compound led to improved fracture healing, characterized by increased bone volume and enhanced biomechanical properties such as stiffness and load capacity. nih.gov In vitro, it promotes the differentiation of osteoprogenitor cells, evidenced by increased gene expression of osteoblastic markers like alkaline phosphatase and osteocalcin (B1147995), as well as enhanced matrix mineralization. nih.gov Mechanistically, this compound was found to increase the expression of genes associated with load-induced bone formation, including Wnt7b and Axin2. nih.gov These findings indicate that the compound enhances skeletal adaptation and repair by promoting osteoblastic differentiation and function. nih.govnih.gov

Conversely, the parent compound, gambogic acid , has been shown to inhibit bone resorption. It directly suppresses the differentiation of macrophages into bone-resorbing osteoclasts. portlandpress.com This inhibitory effect is mediated through the suppression of key signaling pathways required for osteoclastogenesis, including the JNK, p38, and Akt pathways that are induced by the receptor activator of nuclear factor κB ligand (RANKL). portlandpress.com Further studies have shown that in the context of multiple myeloma, gambogic acid can also suppress osteoclastogenesis by inhibiting the SDF-1α/CXCR4 signaling axis. diagenode.comnih.gov By preventing osteoclast formation, gambogic acid attenuates bone resorption, an effect that has been shown to protect against ovariectomy-induced bone loss in animal models. portlandpress.com

Promotion of Osteoblastic Differentiation

This compound has been shown to positively influence the differentiation of osteoprogenitor cells into osteoblasts, the specialized cells responsible for bone formation. In vitro studies using the Kusa O osteoprogenitor cell line demonstrated that treatment with this compound led to an increase in the gene expression of key markers of osteoblastic differentiation. nih.gov Specifically, the expression of alkaline phosphatase and osteocalcin was significantly elevated by day 14 of treatment. nih.gov These proteins play crucial roles in the maturation of osteoblasts and the subsequent mineralization of the bone matrix. The observed upregulation of these genes suggests that this compound may act on specific signaling pathways that drive the commitment and maturation of osteoprogenitor cells towards the osteoblastic lineage. nih.gov This effect on cellular differentiation is a key component of its potential role in bone repair and regeneration. nih.gov

Enhancement of Extracellular Matrix Mineralization

The process of bone formation culminates in the deposition of a mineralized extracellular matrix. Research has indicated that this compound not only promotes the differentiation of osteoblasts but also enhances their functional ability to mineralize the surrounding matrix. In studies with the Kusa O cell line, treatment with this compound resulted in a significant increase in mineralization by day 21. nih.gov This suggests that the compound supports the later stages of osteogenesis, where mature osteoblasts secrete and organize a collagenous matrix that becomes impregnated with hydroxyapatite (B223615) crystals. The enhanced mineralization contributes to the structural integrity and strength of the bone. Further evidence from in vivo fracture healing models in mice showed that calluses from those treated with this compound had an increased fractional bone volume at 21 days post-fracture, indicating a more robust and mineralized repair tissue. nih.gov

Dermatological and Hair Biology Research Mechanisms

This compound has been investigated for its effects on hair follicles, particularly concerning pigmentation and growth. The underlying mechanism appears to be linked to its activity as a selective agonist of the TrkA receptor, which is the high-affinity receptor for nerve growth factor (NGF). nih.govnih.gov

Modulation of Hair Follicle Pigmentation

Research has demonstrated that this compound can help maintain hair follicle pigmentation. nih.govnih.gov In cultured human anagen (growing) hair follicles, the compound was able to prevent the gradual loss of pigment. nih.govnih.gov The proposed mechanism involves the activation of TrkA receptors, which are expressed on undifferentiated melanocytes located in the outer root sheath of the hair follicle. nih.govnih.gov This activation is thought to stimulate the migration and activation of these melanocytes, leading to the establishment of the pigmentary unit in the hair bulb. nih.govnih.gov This is supported by the observation of increased melanocyte dendricity and the expression of c-KIT, a marker for migrating and differentiating melanocytes, in hair follicles treated with this compound. nih.gov By promoting the activity of these precursor cells, this compound may contribute to the maintenance of hair color and potentially act as an anti-hair graying agent. nih.gov

Stimulation of Hair Follicle Growth

In addition to its effects on pigmentation, this compound has been shown to stimulate the elongation of the hair shaft in cultured human anagen hair follicles. nih.govnih.gov This suggests a direct growth-promoting effect on the hair follicle. Importantly, this stimulation of growth occurs without inducing a premature transition to the catagen (regression) phase of the hair cycle. nih.gov The hair follicles treated with this compound maintained their anagen morphology, indicating that the compound supports healthy hair growth. nih.gov The ability of this compound to promote hair shaft elongation further underscores its potential in hair care applications. nih.gov

Anti-Inflammatory Mechanisms and Cellular Protection

While much of the research on anti-inflammatory effects has focused on its parent compound, gambogic acid, the findings provide a basis for understanding the potential mechanisms of this compound. Gambogic acid has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. nih.govmdpi.com These mechanisms likely contribute to the cellular protective properties of its derivatives.

Gambogic acid has been reported to suppress the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation. nih.govsemanticscholar.org This suppression can lead to a decrease in the production of pro-inflammatory cytokines such as TNF-α (tumor necrosis factor-alpha), IL-1β (interleukin-1beta), and IL-6 (interleukin-6). nih.gov Furthermore, gambogic acid has been observed to influence the PI3K/Akt signaling pathway, which is involved in cell survival and inflammation. nih.gov

In the context of cellular protection, this compound has been shown to inhibit angiogenesis, the formation of new blood vessels, by suppressing the expression of VEGF (vascular endothelial growth factor) and its receptor VEGFR2 in endothelial cells. tandfonline.com This anti-angiogenic effect can be considered a form of cellular protection in pathological conditions where excessive angiogenesis is detrimental. The compound was found to inhibit the proliferation and induce apoptosis in human umbilical vein endothelial cells (HUVECs) and normal human endothelial cells (NhECs). tandfonline.com

Preclinical Efficacy and Translational Research Studies

In Vitro Cell-Based Assays for Biological Potency Assessment

In vitro studies using cultured cells are fundamental to understanding the mechanism of action of a compound. For Gambogic acid amide, these assays have demonstrated its effects on endothelial cells, which are crucial for the process of angiogenesis, as well as on various cancer cells.

This compound has been shown to inhibit the proliferation of several cell types, particularly endothelial cells, which are key to angiogenesis. In an MTS assay, this compound inhibited the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) and Normal Human Endothelial Cells (NhECs) after a 48-hour treatment. nih.govdoaj.org The half-maximal inhibitory concentration (IC50) was determined to be 0.1269 μM for HUVECs and 0.1740 μM for NhECs. nih.govdoaj.org

Furthermore, derivatives of Gambogic acid where the C-30 carboxyl group is modified to form various amides have demonstrated potent cytotoxic effects against a range of human cancer cell lines. For instance, amide alcohol derivatives have shown significant activity against the human hepatoma Bel-7402 cell line. mdpi.com Another amide derivative, compound 36, exhibited antiproliferative activity against HUVECs and five different tumor cell lines while showing low cytotoxicity to normal human liver (LO2) cells. nih.govnih.gov A patent for the use of this compound in treating glioblastoma also confirmed its ability to inhibit the metabolic activity of primary glioblastoma multiforme cells. google.com

Table 1: IC50 Values of this compound and Its Derivatives in Various Cell Lines This table is interactive. You can sort and filter the data.

Compound Cell Line Cell Type IC50 (µM) Citation
This compound HUVEC Human Umbilical Vein Endothelial Cell 0.1269 nih.govdoaj.org
This compound NhEC Normal Human Endothelial Cell 0.1740 nih.govdoaj.org
Amide Derivative 22 Bel-7402 Human Hepatoma 0.59 mdpi.com
Amide Derivative 23 Bel-7402 Human Hepatoma 0.045 mdpi.com
Amide Derivative 24 Bel-7402 Human Hepatoma 0.086 mdpi.com
Amide Derivative 38 A549 Human Lung Cancer 0.31 mdpi.com
Amide Derivative 38 HCT116 Human Colon Cancer 0.28 mdpi.com

This compound has been shown to induce programmed cell death, or apoptosis, in endothelial cells. nih.gov Flow cytometry analysis using annexin (B1180172) V/PI staining revealed that this compound induces apoptosis in both HUVECs and NhECs in a dose-dependent manner after 6 hours of treatment. nih.govresearchgate.net This induction of apoptosis is further supported by the detection of increased levels of apoptosis-related proteins, specifically cleaved PARP and cleaved caspase-3, in endothelial cells treated with the compound. nih.govresearchgate.net The induction of apoptosis is considered a key mechanism for its anti-angiogenic effects. nih.gov

In studies involving primary glioblastoma multiforme (pGBM) cells, FACS analysis based on cleaved PARP (cPARP) confirmed that this compound confers cytotoxic effects. google.com Furthermore, cell cycle analysis was conducted on pGBM cells treated with this compound to assess its impact on cell cycle progression. google.com While the parent compound, gambogic acid, is known to induce cell cycle arrest at different phases depending on the cancer type, specific cell cycle phase distribution data for the amide derivative remains a subject of ongoing investigation. nih.govscienceopen.com

A critical step in angiogenesis is the formation of tube-like structures by endothelial cells. The effect of this compound on this process has been evaluated using in vitro tube formation assays. nih.gov Treatment with 0.2 μM of this compound was found to effectively suppress the formation of capillary-like tubes by both HUVECs and NhECs grown on Matrigel. nih.gov

Derivatives of gambogic acid have also been assessed for their anti-angiogenic properties. nih.gov In a comparative study, several amide derivatives exhibited more potent inhibition of HUVEC tube formation than the parent gambogic acid. nih.gov For example, derivative 36, an amide of gambogic acid, showed a 56.5% inhibition of tube formation at a concentration of 0.5 μM, which was more than double the inhibition rate of the parent compound. nih.gov At higher concentrations, this derivative could completely block the formation of tubular structures, highlighting its potent anti-angiogenic activity. nih.gov

Cell migration is another essential component of the angiogenic process. Wound healing assays have been utilized to assess the impact of this compound on endothelial cell migration. doaj.org Studies showed that treatment with 0.2 μM this compound slowed the migration of both HUVECs and NhECs into a wounded area of a cell monolayer. nih.gov

In addition to migration, the inhibition of cell invasion is a key attribute for potential anticancer agents. Research has shown that this compound can inhibit the invasion of patient-derived glioma cells, an effect linked to the depolymerization of F-actin. researchgate.net While many studies on the parent compound, gambogic acid, have demonstrated its anti-invasive properties in various cancer cells using Transwell assays, the specific investigation into this compound's anti-invasive capabilities continues to be an area of active research. nih.gov

In Vivo Model Systems for Therapeutic Potential Evaluation

To complement in vitro findings, researchers use living organisms to study the effects of compounds in a more complex biological system. The zebrafish model is particularly valuable for studying angiogenesis due to the transparency of its embryos, which allows for direct observation of blood vessel development.

The in vivo anti-angiogenic activity of Gambogic acid derivatives, including amides, has been evaluated using a transgenic zebrafish model. nih.govnih.gov In these studies, several amide derivatives of Gambogic acid effectively suppressed the formation of newly grown subintestinal vessels (SIVs) in zebrafish embryos. nih.gov Notably, these compounds demonstrated this anti-angiogenic effect while exhibiting lower toxicity compared to the parent Gambogic acid, as assessed by monitoring zebrafish embryo heart rates and mortality. nih.govnih.gov For example, at a concentration of 1 µM, certain amide derivatives only slightly reduced the zebrafish heart rate, whereas the parent compound caused a significant decrease. nih.gov This suggests that the chemical modification to an amide can yield a more favorable anti-angiogenic profile in vivo. nih.gov

Investigation of Antitumor Efficacy in Xenograft Animal Models

This compound, a derivative of gambogic acid, has demonstrated notable antitumor effects in preclinical in vivo models, primarily through the inhibition of angiogenesis and direct effects on tumor growth. nih.govresearchgate.net

Studies have shown that this compound can inhibit angiogenesis both in vitro and in vivo. nih.gov One key in vivo model used to demonstrate this is the chick chorioallantoic membrane (CAM) assay. In this model, this compound significantly reduced the number of capillaries, demonstrating potent antiangiogenic properties. doaj.org This effect is attributed to its ability to suppress the expression of Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR2), which are crucial for the formation of new blood vessels that tumors rely on for growth. nih.govdoaj.org The compound was found to downregulate key signaling pathways involved in endothelial cell proliferation and migration, such as AKT/mTOR and PLCγ/Erk1/2. nih.gov

Beyond its anti-angiogenic effects, this compound has shown direct efficacy in inhibiting tumor growth in various in vivo cancer models. researchgate.net Research has reported significant tumor growth inhibition in challenging glioma models, including transgenic and primary patient-derived xenograft (PDX) models. researchgate.net Furthermore, its potential has been noted in hematological malignancies, where it was found to reduce leukemia progression in vivo. researchgate.net These findings underscore the potential of this compound as a candidate for anticancer therapy. nih.gov

Animal ModelKey FindingsMechanism of ActionReference
Glioma (Transgenic & PDX models)Exhibited significant efficacy in inhibiting tumor growth.Direct inhibition of tumor growth. researchgate.net
LeukemiaReduced leukemia progression in vivo.Inhibition of cancer cell proliferation. researchgate.net
Chick Chorioallantoic Membrane (CAM)Reduced the number of capillaries from 56 ± 14.67 to 20.3 ± 5.12.Anti-angiogenesis via suppression of VEGF/VEGFR2 and downstream pathways (AKT/mTOR, PLCγ/Erk1/2). doaj.org

Evaluation of Neuroprotective Effects in Animal Models of Neuronal Injury

This compound has been investigated for its neuroprotective capabilities in several animal models of acute neuronal injury, yielding model-specific results. As a selective agonist for the TrkA receptor, it has shown potential to mimic the neurotrophic activities of Nerve Growth Factor (NGF). nih.gov

In a transient middle cerebral artery occlusion (MCAO) stroke model in adult male rats, this compound demonstrated significant neuroprotective effects. nih.gov When administered before reperfusion, it substantially decreased the infarct volume compared to the vehicle group. nih.gov This suggests a potential therapeutic role in mitigating ischemic brain damage.

Further studies in mice explored its effect on excitotoxicity-induced neuronal death. nih.gov Kainic acid, a potent neurotoxin that causes seizures and degeneration of hippocampal neurons, was administered to C57BL/6 mice. nih.gov Treatment with this compound was found to substantially block the devastating apoptosis in the hippocampal CA3 region triggered by kainic acid. nih.gov

However, the neuroprotective effects of this compound are not universal across all types of neuronal injury. In a study using a lateral fluid percussion injury model of traumatic brain injury (TBI) in male C57BL/6 mice, the compound did not produce beneficial outcomes. researchgate.net The treatment did not mitigate motor deficits post-TBI and failed to attenuate the increased expression of neuroinflammatory and apoptotic markers in the cortex and hippocampus. researchgate.net Researchers noted that this lack of efficacy might be linked to the downregulation of the TrkA receptor following this type of traumatic injury. researchgate.net

Animal ModelInjury TypeKey FindingsReference
RatIschemic Stroke (MCAO)Significantly reduced total infarct volumes compared with vehicle. nih.gov
Mouse (C57BL/6)Excitotoxicity (Kainic Acid-induced)Substantially blocked apoptosis in the hippocampal CA3 region. nih.gov
Mouse (C57BL/6)Traumatic Brain Injury (TBI)Did not mitigate motor deficits or attenuate neuroinflammation and apoptosis. researchgate.net

Studies on Fracture Healing and Bone Regeneration in Animal Models

The role of this compound in skeletal repair has been evaluated in animal models, revealing a beneficial impact on the process of fracture healing and bone formation.

A key study utilized a mouse model with bilateral fibular fractures to assess the effects of this compound on healing. nih.gov Mice treated with the compound for two weeks showed significant improvements in callus structure and strength at later stages of healing. nih.gov Micro-computed tomography (µCT) analysis at 21 days post-fracture revealed that calluses from treated mice had decreased tissue volume and bone surface but an increased fractional bone volume compared to controls. nih.gov By day 42, biomechanical testing showed that the healed bones in the this compound group had a 53% increase in stiffness per unit area and a 52% increase in load per unit area. nih.gov These findings suggest the treatment results in a smaller, more compact, and mechanically stronger callus, indicative of more efficient healing. nih.gov

Further research explored the compound's effects on bone adaptation to mechanical stress, a process related to bone regeneration. mdpi.com In a mouse model subjected to axial forelimb compression, a single dose of this compound administered before loading led to a significant increase in load-induced bone formation. mdpi.com Dynamic histomorphometry confirmed a significant increase in the relative periosteal bone formation rate and a higher number of osteoblasts per bone surface in the treated limbs compared to vehicle-treated limbs. mdpi.com This suggests that this compound can augment the skeleton's anabolic response to mechanical loading. mdpi.com

Animal ModelStudy FocusKey FindingsReference
Mouse (Bilateral Fibular Fracture)Fracture HealingDay 21: Increased fractional bone volume. Day 42: Increased callus stiffness (+53%) and load per unit area (+52%). nih.gov
Mouse (Axial Forelimb Loading)Bone RegenerationIncreased load-induced bone formation rate and number of osteoblasts. mdpi.com

Advanced Research Directions and Methodological Innovations

Development of Novel Delivery Strategies for Enhanced Bioavailability and Targeted Action

A significant hurdle in the clinical application of gambogic acid and its derivatives is their poor water solubility and limited bioavailability. mdpi.com To address this, researchers are exploring innovative drug delivery systems designed to improve the pharmacokinetic profile of gambogic acid amide and enable targeted delivery to pathological tissues, thereby increasing efficacy and minimizing off-target effects.

One promising approach involves the use of nanotechnology-based carriers. For the parent compound, gambogic acid, various nanostructures have been developed, providing a blueprint for strategies that could be adapted for its amide derivative. For instance, biodegradable hyaluronic acid-grafted β-cyclodextrin nanoparticles have been engineered to specifically target CD44 receptors, which are overexpressed on many cancer cells. nih.gov This strategy not only facilitates targeted delivery but has also been shown to enhance the cytotoxic and apoptotic effects in multidrug-resistant cancer cells. nih.gov Such targeted systems could be modified to encapsulate this compound, leveraging its unique properties while overcoming solubility issues.

The development of these advanced delivery systems requires meticulous characterization to ensure their suitability for therapeutic applications. Key parameters include particle size, surface charge (Zeta potential), drug loading capacity, and encapsulation efficiency. These factors collectively influence the stability, in vivo circulation time, and cellular uptake of the nanocarrier.

Table 1: Exemplary Nanodelivery Strategies for Gambogic Acid Derivatives
Delivery System TypeTargeting Ligand/MechanismKey AdvantagesPotential for this compound
Hyaluronic Acid-grafted NanoparticlesCD44 ReceptorActive targeting to tumor cells, enhanced cytotoxicity, potential to overcome drug resistance. nih.govHigh; can be adapted to improve tumor-specific delivery.
Polymeric MicellesPassive Targeting (EPR effect)Improved solubility, prolonged circulation, passive accumulation in tumor tissue.High; addresses poor water solubility and enhances tumor accumulation.
LiposomesPassive or Active TargetingBiocompatible, versatile for carrying hydrophobic drugs, can be surface-modified for targeting.Moderate to High; established technology adaptable for the amide derivative.
Transferrin-conjugated NanoparticlesTransferrin Receptor (TfR)Targeting rapidly proliferating cells that overexpress TfR. nih.govHigh; leverages a common cancer cell surface marker for targeted therapy.

Application of Multiplexed Flow Cytometry for Comprehensive Cellular Characterization

Understanding the precise mechanism of action of this compound requires a detailed analysis of its effects on heterogeneous cell populations. Multiplexed flow cytometry has emerged as a powerful high-throughput tool for this purpose, allowing for the simultaneous measurement of multiple cellular parameters on a single-cell basis. thermofisher.com This technology provides a significant advantage over traditional bulk assays by revealing nuanced and differential responses within a cell population. thermofisher.comamazonaws.com

Using a panel of fluorescently labeled antibodies and functional dyes, researchers can simultaneously assess various hallmarks of cellular response to this compound. This includes:

Cell Viability and Apoptosis: Distinguishing between healthy, apoptotic, and necrotic cells using markers like Annexin (B1180172) V, propidium (B1200493) iodide, and caspase activation probes. amazonaws.com

Cell Cycle Analysis: Determining the specific phase of the cell cycle (G1, S, G2/M) at which the compound exerts its effects. thermofisher.com

Signaling Pathway Activation: Measuring the phosphorylation status of key proteins in signaling cascades, such as the AKT/mTOR and PLCγ/Erk1/2 pathways, which are known to be modulated by this compound. nih.gov

Protein Expression: Quantifying the levels of specific proteins of interest, such as the tropomyosin receptor kinase A (TrkA), VEGF, and VEGFR2. nih.gov

In comparative studies, flow cytometry has been used to assess the differential potency of gambogic acid and this compound across various cell lines, such as Jurkat and Ramos cells. thermofisher.comslideshare.netthermofisher.com These analyses can reveal that even structurally similar compounds can have distinct effects on cell health, metabolic activity, and viability, highlighting the importance of detailed, multi-parametric characterization. thermofisher.comthermofisher.com

Development of Quantitative Analytical Methods for Metabolic Profiling and In Vivo Tracking

To fully understand the therapeutic potential and disposition of this compound within a biological system, robust and sensitive analytical methods are essential. The development of such methods is crucial for pharmacokinetic studies, metabolic profiling, and quantifying the compound in various biological matrices like plasma, tissues, and urine.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of quantitative bioanalysis due to its high selectivity, sensitivity, and broad dynamic range. A typical LC-MS/MS method for this compound would involve:

Sample Preparation: Extraction of the analyte from the biological matrix, often using protein precipitation or liquid-liquid extraction, to remove interfering substances.

Chromatographic Separation: Separation of the parent compound from its metabolites and endogenous matrix components using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Mass Spectrometric Detection: Ionization of the analyte (e.g., via electrospray ionization) and detection using a mass spectrometer, typically in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

These methods enable researchers to accurately determine key pharmacokinetic parameters and to identify and quantify metabolites, providing critical insights into how the compound is absorbed, distributed, metabolized, and excreted (ADME).

Table 2: Key Parameters for a Quantitative LC-MS/MS Method for this compound
ParameterDescriptionImportance
LinearityThe concentration range over which the instrument response is proportional to the analyte concentration.Ensures accurate quantification across a wide range of concentrations.
Lower Limit of Quantification (LLOQ)The lowest concentration of the analyte that can be reliably and accurately measured.Crucial for detecting low concentrations of the drug, especially at later time points in pharmacokinetic studies.
Accuracy & PrecisionAccuracy is the closeness of the measured value to the true value. Precision is the reproducibility of the measurement.Ensures the reliability and validity of the generated data.
Matrix EffectThe influence of co-eluting, endogenous matrix components on the ionization of the analyte.Must be assessed and minimized to prevent inaccurate quantification.
RecoveryThe efficiency of the extraction process from the biological matrix.Ensures that a consistent and sufficient amount of the analyte is extracted for analysis.

Integration of Systems Biology Approaches for Network-Level Mechanistic Understanding

The biological effects of this compound are complex, arising from its interaction with multiple cellular targets and pathways. nih.govsemanticscholar.org While traditional studies focus on individual targets, systems biology offers a powerful framework for a more holistic, network-level understanding. By integrating multi-omics data—such as genomics, transcriptomics, proteomics, and metabolomics—researchers can construct comprehensive models of the compound's mechanism of action.

For instance, transcriptomic analysis (e.g., via RNA-sequencing) can reveal global changes in gene expression in cells treated with this compound. This can identify entire pathways and gene networks that are perturbed by the compound, moving beyond a single target. Proteomics can similarly identify widespread changes in protein expression and post-translational modifications, offering a complementary view of the cellular response. researchgate.net

These large datasets can then be integrated using computational and bioinformatic tools to build network pharmacology models. Such models can help to:

Identify novel molecular targets and biomarkers.

Uncover unexpected connections between different signaling pathways. semanticscholar.org

Predict the compound's effects in different cellular contexts.

Elucidate the mechanisms underlying synergy when used in combination with other agents.

Studies on the parent compound, gambogic acid, have shown its ability to modulate numerous pathways, including PI3K/AKT, NF-κB, and MAPK/ERK, and to regulate the expression of various proteins like Bcl-2, survivin, and matrix metalloproteinases. mdpi.comnih.gov A systems biology approach applied to this compound would systematically map its unique network of interactions, clarifying how its structural modification alters its biological activity profile and providing a rational basis for its future therapeutic development.

Q & A

Q. What experimental models are used to validate the neuroprotective effects of gambogic acid amide?

this compound (GA-amide) is evaluated in in vitro and in vivo models, including:

  • Glutamate-induced neuronal apoptosis in PC12 or hippocampal neurons to assess anti-apoptotic activity .
  • Oxygen-glucose deprivation (OGD) assays to mimic ischemic conditions, measuring cell viability via MTT or LDH release .
  • Transient middle cerebral artery occlusion (tMCAO) in rodents to study infarct volume reduction and behavioral recovery .
  • TrkA-transfected cell lines (e.g., T17 cells) to confirm receptor-specific activation .

Q. How does this compound selectively activate TrkA?

GA-amide binds to the cytoplasmic juxtamembrane domain of TrkA, distinct from NGF’s extracellular Ig-like domain. This interaction triggers receptor dimerization, tyrosine phosphorylation (e.g., Tyr490), and downstream Akt/MAPK signaling. Competitive binding assays (e.g., Affi-Gel 102 immobilization) and TrkA truncation mutants validate its specificity over TrkB/TrkC .

Q. What methodologies confirm GA-amide’s anticancer activity?

  • Apoptosis induction : Measure caspase-3/7 activation, mitochondrial membrane potential collapse (JC-1 staining), and ROS accumulation in cancer cell lines (e.g., T17, SN56) .
  • IC50 determination : Dose-response curves across cell types (e.g., 5 nM in T17 vs. 0.38–4.45 µM for gambogic acid in other lines) highlight structure-activity differences .
  • Microtubule depolymerization : Immunofluorescence or tubulin polymerization assays .

Advanced Research Questions

Q. How do conflicting IC50 values for GA-amide’s anticancer activity arise across studies?

Variability stems from:

  • Cell line specificity : TrkA-expressing vs. non-expressing models (e.g., T17 vs. SN56 cells) .
  • Assay conditions : Differences in serum concentration, drug exposure time, or apoptosis inducers (staurosporine vs. glutamate) .
  • Compound purity : Contaminants in natural extracts (e.g., gamboge resin) may skew results . Recommendation: Standardize cell models (e.g., TrkA-transfected lines) and use HPLC-purified GA-amide.

Q. What experimental strategies resolve GA-amide’s dual roles in neuroprotection and apoptosis induction?

  • Context-dependent signaling : In neurons, GA-amide activates TrkA→Akt/MAPK survival pathways. In cancer cells, it bypasses TrkA to directly destabilize microtubules or increase ROS .
  • Kinase-dead TrkA mutants : Show reduced GA-amide binding affinity, confirming receptor dependence in neuroprotection but not apoptosis .
  • Co-treatment with inhibitors : Use LY294002 (Akt inhibitor) or PD98059 (MEK inhibitor) to dissect pathway contributions .

Q. How can researchers optimize GA-amide’s bioavailability for in vivo studies?

  • Nanosuspensions : Prepare via anti-solvent precipitation to enhance aqueous solubility (e.g., using RESOLV methods for gambogic acid) .
  • Pharmacokinetic profiling : Measure plasma half-life, brain penetration (BBB permeability assays), and metabolite stability via LC-MS .
  • Formulation additives : Use cyclodextrins or lipid-based carriers to reduce aggregation .

Data Contradictions and Resolution

Q. Why does GA-amide show agonist activity for TrkA but not other neurotrophin receptors?

Structural studies reveal GA-amide’s SHC domain interaction in TrkA’s cytoplasmic region, absent in TrkB/TrkC. Competition assays with FITC-GA-amide in PC12 cells confirm TrkA-specific membrane penetration .

Q. How to address discrepancies in GA-amide’s effects on pigmentation vs. neuroprotection?

  • Tissue-specific TrkA activation : In hair follicles, GA-amide upregulates c-KIT+ melanocytes via Erk1/2, while in neurons, it suppresses apoptosis via Akt .
  • Dose-dependent effects : Low doses (≤1 µM) promote melanocyte migration; higher doses (>5 µM) induce cytotoxicity .

Methodological Recommendations

  • Target validation : Use CRISPR/Cas9 TrkA-knockout models to confirm on-target effects.
  • Signal pathway mapping : Combine phospho-specific antibodies (e.g., p-TrkA, p-Akt) with RNA-seq to identify downstream effectors.
  • In vivo efficacy : Prioritize tMCAO models with histological (TTC staining) and functional (rotarod, Morris water maze) endpoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.